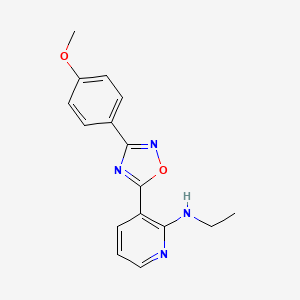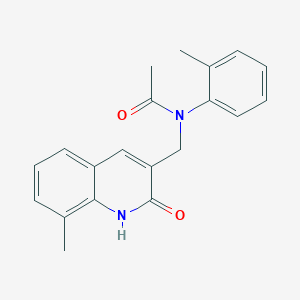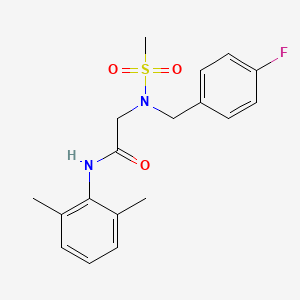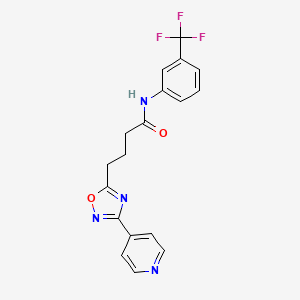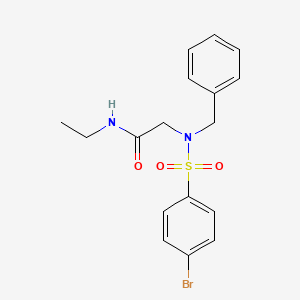
2-(N-benzyl-4-bromophenylsulfonamido)-N-ethylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(N-benzyl-4-bromophenylsulfonamido)-N-ethylacetamide is a chemical compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. This compound is commonly referred to as BZAET and has been studied extensively for its anti-inflammatory and anti-cancer properties.
Mécanisme D'action
The mechanism of action of BZAET is not fully understood, but it is believed to involve the inhibition of the NF-κB signaling pathway. NF-κB is a transcription factor that plays a critical role in inflammation and cancer. BZAET has been shown to inhibit the activation of NF-κB, leading to a reduction in pro-inflammatory cytokine production and cancer cell proliferation.
Biochemical and Physiological Effects:
BZAET has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that BZAET inhibits the production of pro-inflammatory cytokines, including TNF-α and IL-6. Additionally, BZAET has been shown to induce apoptosis in cancer cells by activating caspases. In vivo studies have shown that BZAET reduces inflammation in animal models of arthritis and inhibits tumor growth in animal models of cancer.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of BZAET is its high purity and yield, making it suitable for scientific research. Additionally, BZAET has been extensively studied, and its mechanism of action is well understood. However, one limitation of BZAET is its poor solubility in aqueous solutions, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for the study of BZAET. One area of research is the development of more soluble analogs of BZAET that can be administered in vivo. Additionally, further studies are needed to fully understand the mechanism of action of BZAET and its potential as a therapeutic agent for cancer and inflammatory diseases. Finally, the development of novel drug delivery systems for BZAET could enhance its efficacy and reduce potential side effects.
Conclusion:
In conclusion, BZAET is a chemical compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. Its anti-inflammatory and anti-cancer properties make it a promising candidate for the treatment of a variety of diseases. The synthesis of BZAET has been optimized to produce high yields and purity, making it suitable for scientific research. Further studies are needed to fully understand the mechanism of action of BZAET and its potential as a therapeutic agent.
Méthodes De Synthèse
The synthesis of BZAET involves the reaction of 4-bromo-N-benzylbenzenesulfonamide with N-ethylacetamide in the presence of a base. This reaction results in the formation of BZAET as a white solid with a melting point of 146-148°C. The synthesis of BZAET has been optimized to produce high yields and purity, making it suitable for scientific research.
Applications De Recherche Scientifique
BZAET has been extensively studied for its anti-inflammatory and anti-cancer properties. Inflammation is a critical component of many diseases, including cancer, and BZAET has been shown to inhibit the production of pro-inflammatory cytokines. Additionally, BZAET has been shown to induce apoptosis in cancer cells, making it a potential therapeutic agent for cancer treatment.
Propriétés
IUPAC Name |
2-[benzyl-(4-bromophenyl)sulfonylamino]-N-ethylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19BrN2O3S/c1-2-19-17(21)13-20(12-14-6-4-3-5-7-14)24(22,23)16-10-8-15(18)9-11-16/h3-11H,2,12-13H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGHPZEJNOFWSID-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)CN(CC1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19BrN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(N-Benzyl4-bromobenzenesulfonamido)-N-ethylacetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(3,4-dimethoxyphenyl)-3-(3-methoxyphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7718236.png)
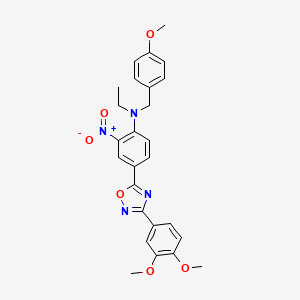

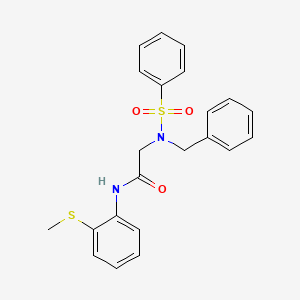
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[N-(2-phenylethyl)benzenesulfonamido]acetamide](/img/structure/B7718253.png)
